3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14974227
InChI: InChI=1S/C14H14ClN3O/c1-18-13(14(19)16-9-6-7-9)8-12(17-18)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3,(H,16,19)
SMILES:
Molecular Formula: C14H14ClN3O
Molecular Weight: 275.73 g/mol

3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14974227

Molecular Formula: C14H14ClN3O

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C14H14ClN3O
Molecular Weight 275.73 g/mol
IUPAC Name 5-(2-chlorophenyl)-N-cyclopropyl-2-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C14H14ClN3O/c1-18-13(14(19)16-9-6-7-9)8-12(17-18)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3,(H,16,19)
Standard InChI Key QSUISQRKKOKQCK-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(2-Chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide (molecular formula: C14H14ClN3O\text{C}_{14}\text{H}_{14}\text{ClN}_3\text{O}) features a pyrazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a cyclopropyl carboxamide (Figure 1). The methyl group at the N-1 position enhances steric stability, while the chlorophenyl and cyclopropyl groups contribute to hydrophobic interactions .

Key Functional Groups:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity.

  • 2-Chlorophenyl group: Introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.

  • Cyclopropyl carboxamide: A strained three-membered ring that enhances conformational rigidity and potential target selectivity .

Physicochemical Characteristics

The compound’s physicochemical profile is critical for its bioavailability and activity. Key properties include:

PropertyValue/DescriptionSource
Molecular Weight283.74 g/mol
LogP (Partition Coefficient)Estimated 2.8 (moderate lipophilicity)
SolubilityLow aqueous solubility
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide carbonyl, pyrazole N)

The cyclopropyl group’s strain energy (approximately 27 kcal/mol) may influence reactivity, while the chloro substituent contributes to a dipole moment of ~2.1 D, enhancing intermolecular interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically follows a multi-step approach, as outlined in fungicide patents and medicinal chemistry studies :

  • Pyrazole Ring Formation:

    • Claisen condensation of 1-cyclopropylethanone with dimethyl oxalate yields a diketone intermediate, which undergoes cyclization with hydrazine derivatives to form the pyrazole core .

    • Substitution at the 3-position is achieved via Suzuki-Miyaura coupling with 2-chlorophenylboronic acid .

  • Carboxamide Introduction:

    • The cyclopropylamine group is introduced via carbodiimide-mediated coupling (e.g., HATU/DIPEA) between the pyrazole-5-carboxylic acid intermediate and cyclopropylamine .

  • N-Methylation:

    • Quaternization of the pyrazole nitrogen using methyl iodide in the presence of a base (e.g., K2_2CO3_3) ensures regioselective methylation .

Biological Activity and Mechanisms

Fungicidal Applications

Patent data highlights the compound’s efficacy against phytopathogenic fungi, particularly Botrytis cinerea and Puccinia recondita, with EC50_{50} values <10 ppm . The mechanism involves:

  • Inhibition of Mitochondrial Respiration: Binding to cytochrome bc1_1 complex (Complex III), disrupting electron transport .

  • Mycotoxin Suppression: Reduction of deoxynivalenol (DON) production in Fusarium graminearum by >80% at 5 ppm .

Structure-Activity Relationships (SAR)

Comparative studies with analogues reveal:

  • Cyclopropyl Necessity: Replacement with larger rings (e.g., cyclohexyl) reduces antifungal activity by 40–60% .

  • Chlorine Positioning: 2-Chloro substitution on the phenyl ring enhances bioavailability compared to para- or meta-substituted analogues .

  • Methyl Group Impact: N-1 methylation improves metabolic stability in hepatic microsomes (t1/2_{1/2} >120 mins vs. 45 mins for unmethylated analogues) .

Comparative Analysis with Analogues

The compound’s uniqueness emerges when contrasted with structurally similar derivatives (Table 1):

CompoundStructural FeaturesBiological ActivitySource
3-(4-Fluorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamideFluorine substituentAntiviral (Neuraminidase inhibition, IC50_{50} 12 μM)
3-(2-Chlorophenyl)-N-isopropyl-1H-pyrazole-5-carboxamideIsopropyl carboxamideFungicidal (EC50_{50} 18 ppm)
3-(2-Chlorophenyl)-N-cyclopropyl-1H-pyrazole-5-carboxamideMissing N-1 methyl groupReduced metabolic stability (t1/2_{1/2} 45 mins)

Applications and Future Directions

Agricultural Use

Formulated as a foliar spray (0.1–1.0 g/L), the compound controls wheat rust and grape downy mildew with field efficacy comparable to azoxystrobin .

Challenges and Recommendations

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility for systemic applications .

  • Resistance Monitoring: Regular surveillance for cytochrome bc1_1 mutations (e.g., G143A) is critical to sustain agricultural efficacy .

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